(3-Bromopropyl)(ethyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)(ethyl)propanedinitrile is an organic compound with the molecular formula C7H10BrN2 It is a nitrile derivative, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to an ethyl group and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(ethyl)propanedinitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopropylamine with malononitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of malononitrile, allowing it to react with the bromopropylamine to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)(ethyl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(3-Bromopropyl)(ethyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)(ethyl)propanedinitrile depends on the specific application and the target molecule it interacts with. In general, the compound can act as an alkylating agent, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is crucial in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)(ethyl)propanedinitrile: Similar structure but with a chlorine atom instead of bromine.
(3-Iodopropyl)(ethyl)propanedinitrile: Similar structure but with an iodine atom instead of bromine.
(3-Bromopropyl)(methyl)propanedinitrile: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(3-Bromopropyl)(ethyl)propanedinitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity patterns. The bromine atom makes it a good candidate for nucleophilic substitution reactions, while the nitrile groups provide sites for further functionalization through reduction or oxidation.
Properties
CAS No. |
649759-67-1 |
---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(3-bromopropyl)-2-ethylpropanedinitrile |
InChI |
InChI=1S/C8H11BrN2/c1-2-8(6-10,7-11)4-3-5-9/h2-5H2,1H3 |
InChI Key |
TXZLVOBBTOAYEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCBr)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.